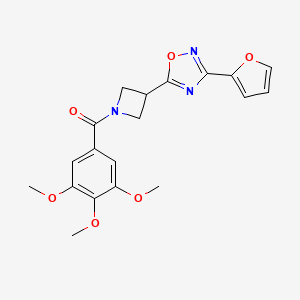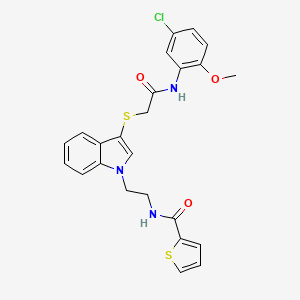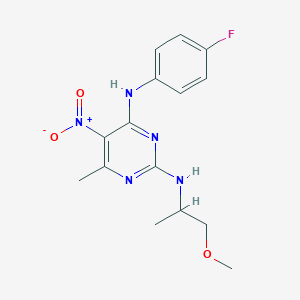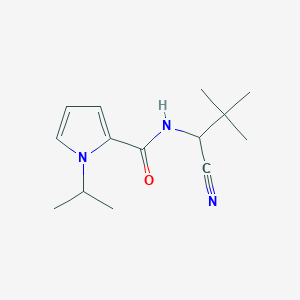
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
作用机制
The mechanism of action of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and other proteins. This, in turn, can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis. The exact mechanism by which HDAC inhibitors exert their effects is still under investigation, but it is believed that they may act by altering the chromatin structure or by modulating the activity of transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide are still under investigation. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models. Further studies are needed to elucidate the exact mechanisms underlying these effects and to determine the potential therapeutic applications of this compound.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in lab experiments is its potent inhibitory activity against HDACs. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using HDAC inhibitors is their non-specificity, which can lead to off-target effects and toxicity. Therefore, careful dose optimization and specificity testing are necessary when using this compound in lab experiments.
未来方向
There are several future directions for the study of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. One potential area of investigation is the development of more specific HDAC inhibitors that can target specific isoforms of these enzymes. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Overall, the study of this compound has the potential to contribute to the development of novel therapeutic strategies for the treatment of various diseases.
合成方法
The synthesis of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of 4-bromo-2-chlorobenzamide with 2-hydroxy-4-methylthiobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product in good yields.
科学研究应用
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
属性
IUPAC Name |
4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-17-7-6-11(15)8-14-12(16)9-2-4-10(13)5-3-9/h2-5,11,15H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAIPSPPODKQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)




